2-(Chloromethyl)benzo[d]oxazole-6-carboxamide
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Overview
Description
2-(Chloromethyl)benzo[d]oxazole-6-carboxamide is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a chloromethyl group at the 2-position and a carboxamide group at the 6-position of the benzoxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-carboxamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired product . The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)benzo[d]oxazole-6-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: The carboxamide group can engage in condensation reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
2-(Chloromethyl)benzo[d]oxazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used as an intermediate in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound can be utilized in the development of new chemical entities for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-6-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the carboxamide group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: An intermediate in the synthesis of 2-(Chloromethyl)benzo[d]oxazole-6-carboxamide, with similar chemical properties.
Benzo[d]oxazole-2-thiol: Another benzoxazole derivative with distinct functional groups and reactivity.
2-Methoxybenzo[d]oxazole: A benzoxazole compound with a methoxy group at the 2-position, exhibiting different chemical behavior.
Uniqueness
This compound is unique due to the presence of both chloromethyl and carboxamide groups, which confer specific reactivity and potential biological activities. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
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Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-6-carboxamide |
InChI |
InChI=1S/C9H7ClN2O2/c10-4-8-12-6-2-1-5(9(11)13)3-7(6)14-8/h1-3H,4H2,(H2,11,13) |
InChI Key |
KETWCJQDGJZVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)CCl |
Origin of Product |
United States |
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